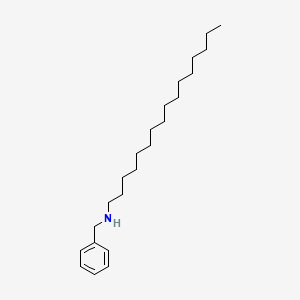

Benzenemethanamine, N-hexadecyl-

Description

BenchChem offers high-quality Benzenemethanamine, N-hexadecyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenemethanamine, N-hexadecyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

N-benzylhexadecan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H41N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-24-22-23-19-16-15-17-20-23/h15-17,19-20,24H,2-14,18,21-22H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBUYNOTXPNWFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCNCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H41N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10572566 | |

| Record name | N-Benzylhexadecan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114084-54-7 | |

| Record name | N-Benzylhexadecan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzenemethanamine, N Hexadecyl and Its Analogues

Precursor-Based Synthesis Routes

Traditional methods for synthesizing Benzenemethanamine, N-hexadecyl- often rely on the functionalization of readily available precursors like benzylamine (B48309) or benzaldehyde (B42025). These routes, while well-established, can sometimes be hampered by issues such as over-alkylation and the use of stoichiometric reagents.

Alkylation Strategies for Benzylamines

Direct N-alkylation of a primary amine with an alkyl halide is a fundamental approach to forming secondary amines. In the context of Benzenemethanamine, N-hexadecyl-, this would involve the reaction of benzylamine with a 16-carbon alkyl halide, such as 1-bromohexadecane. This reaction is typically performed in the presence of a base to neutralize the hydrogen halide byproduct.

However, a significant challenge in this method is controlling the degree of alkylation. masterorganicchemistry.com The initially formed secondary amine can compete with the starting primary amine for the alkylating agent, leading to the formation of the tertiary amine, N,N-di(hexadecyl)benzylamine, as an undesired byproduct. masterorganicchemistry.com Achieving high selectivity for the mono-alkylation product often requires careful control of reaction conditions, such as the stoichiometry of the reactants and the choice of base and solvent. researchgate.net For instance, using a bulky base or a two-phase solvent system can sometimes favor mono-alkylation. Research has shown that cesium carbonate (Cs2CO3) can be an effective promoter for the direct and highly chemoselective mono-N-alkylation of primary benzylamines with various alkyl halides, yielding good results. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Promoter | Solvent | Product | Yield |

| Benzylamine | 1-Bromohexadecane | Cs2CO3 | Not Specified | Benzenemethanamine, N-hexadecyl- | Good |

Reductive Amination Protocols for N-Hexadecyl-Benzenemethanamine Synthesis

Reductive amination offers a powerful and often more selective alternative to direct alkylation for the synthesis of secondary amines. masterorganicchemistry.comlibretexts.org This two-step, one-pot process involves the initial reaction of an aldehyde or ketone with a primary amine to form an imine intermediate. libretexts.orgmdma.ch This imine is then reduced in situ to the desired secondary amine. libretexts.org For the synthesis of Benzenemethanamine, N-hexadecyl-, this would entail the reaction of benzaldehyde with hexadecylamine (B48584).

A key advantage of reductive amination is the avoidance of over-alkylation that can plague direct alkylation methods. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN) being common choices. masterorganicchemistry.comyoutube.com Sodium cyanoborohydride is particularly useful as it is mild enough to selectively reduce the imine in the presence of the unreacted aldehyde. masterorganicchemistry.com The reaction can be catalyzed by acids or, in some cases, by Lewis acids to facilitate imine formation. researchgate.net

| Carbonyl Compound | Amine | Reducing Agent | Product |

| Benzaldehyde | Hexadecylamine | NaBH3CN or NaBH4 | Benzenemethanamine, N-hexadecyl- |

| Hexadecanal | Benzylamine | NaBH3CN or NaBH4 | Benzenemethanamine, N-hexadecyl- |

Catalytic Approaches in Benzenemethanamine, N-hexadecyl- Synthesis

Modern synthetic chemistry has increasingly turned towards catalytic methods to improve the efficiency, selectivity, and sustainability of chemical transformations. The synthesis of N-alkylated benzylamines has benefited significantly from the development of various transition metal catalyst systems.

Palladium-Catalyzed Reactions and Tandem Processes

Palladium has emerged as a particularly versatile and effective catalyst for N-alkylation reactions. chemrxiv.org Palladium catalysts offer high catalytic efficiency, often operate under mild conditions, and can exhibit high selectivity. chemrxiv.org One of the key strategies employing palladium is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. In this approach, an alcohol is used as the alkylating agent. The palladium catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde in situ. This aldehyde then reacts with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and forming the N-alkylated amine with water as the only byproduct. mdma.ch This method is highly atom-economical and environmentally friendly. chemrxiv.org

For the synthesis of Benzenemethanamine, N-hexadecyl-, this would involve the reaction of benzylamine with 1-hexadecanol (B1195841) or benzaldehyde with hexadecylamine in the presence of a palladium catalyst. Various palladium sources, such as palladium on carbon (Pd/C) or palladium nanoparticles supported on materials like silica (B1680970) or iron oxide, have been shown to be effective. chemrxiv.orgmdma.ch

Palladium catalysts are also employed in tandem reactions, where multiple bond-forming events occur in a single pot. nih.gov For instance, a one-pot process could involve the palladium-catalyzed N-arylation of a primary amine followed by a carboamination reaction to construct more complex amine architectures. nih.gov

| Amine | Alcohol | Catalyst | Key Feature |

| Benzylamine | 1-Hexadecanol | Pd/Fe2O3 | Borrowing Hydrogen |

| Aniline | Benzyl (B1604629) alcohol | Pd/Fe2O3 | High yield (up to 99%) |

Copper-Mediated Synthetic Pathways

Copper catalysts have also been utilized for the synthesis of N-alkylated amines, offering a more cost-effective alternative to palladium. Copper-catalyzed C-N bond formation can proceed through various mechanisms, including cross-coupling reactions. While less common for the direct alkylation of benzylamines with long-chain alkyl halides, copper catalysis is well-established for the arylation of amines (the Ullmann condensation and its modern variants) and has been explored for certain alkylation reactions.

Recent research has demonstrated the use of copper(I) catalysis for the direct perarylation of cyclopentadiene, showcasing its capability in forming multiple C-C bonds in a single step. rsc.org While not a direct example of N-alkylation, it highlights the potential of copper catalysts in complex bond-forming reactions. Further research may expand the utility of copper catalysts to the efficient synthesis of long-chain N-alkyl benzylamines like Benzenemethanamine, N-hexadecyl-.

Optimization of Reaction Conditions and Catalyst Systems

The success of any synthetic methodology, particularly catalytic ones, hinges on the careful optimization of reaction conditions. researchgate.netresearchgate.net Key parameters that are often fine-tuned include the choice of catalyst and its loading, the solvent, the base, the reaction temperature, and the reaction time.

For precursor-based routes, such as the alkylation of benzylamines, the choice of base and solvent can significantly impact the chemoselectivity between mono- and di-alkylation. researchgate.net For example, studies have shown that dimethyl sulfoxide (B87167) (DMSO) as a solvent can lead to lower yields of the desired secondary amine compared to other solvents in certain systems. researchgate.net

In catalytic systems, the nature of the ligand coordinated to the metal center plays a crucial role in determining the catalyst's activity and selectivity. nih.gov For palladium-catalyzed reactions, a wide array of phosphine-based ligands have been developed. nih.gov The support material for heterogeneous catalysts, such as the use of iron oxide for palladium nanoparticles, can also dramatically influence catalytic performance. mdma.ch The optimization process is often systematic, involving the screening of various catalysts, ligands, and reaction parameters to identify the conditions that provide the highest yield and purity of the desired product. researchgate.net

| Parameter | Influence on Reaction | Example |

| Catalyst | Determines reaction pathway and efficiency | Pd/Fe2O3 shows high activity in N-alkylation of amines with alcohols. mdma.ch |

| Solvent | Affects solubility, reactivity, and selectivity | DMSO can lead to lower yields in some N-alkylation reactions. researchgate.net |

| Base | Neutralizes byproducts and can influence selectivity | Cs2CO3 promotes chemoselective mono-N-alkylation. researchgate.net |

| Ligand | Modulates catalyst activity and selectivity | BINAP and 2-di-tert-butylphosphinobiphenyl are effective for Pd-catalyzed monoarylation. nih.gov |

| Temperature | Impacts reaction rate and side reactions | Optimization is crucial to balance rate and selectivity. |

Stereoselective Synthesis and Chiral Induction

The creation of chiral amines with high enantiomeric purity is a significant challenge in modern organic synthesis, driven by the stereospecific demands of the pharmaceutical and agrochemical industries. For analogues of Benzenemethanamine, N-hexadecyl- that possess a chiral center, stereoselective synthesis is paramount. The primary methods to achieve this involve asymmetric reductive amination and the use of chiral auxiliaries.

Asymmetric reductive amination is a direct and efficient approach for producing chiral amines. jocpr.com This method typically involves the reaction of a prochiral ketone or an imine with an amine in the presence of a chiral catalyst and a reducing agent. jocpr.comthieme-connect.de In the context of synthesizing a chiral analogue of Benzenemethanamine, N-hexadecyl-, this could be achieved by reacting benzaldehyde with a chiral amine or by reacting a chiral aldehyde with hexadecylamine in the presence of a suitable catalyst.

Several classes of catalysts have proven effective in asymmetric reductive amination, including transition metal complexes, organocatalysts, and biocatalysts. jocpr.com Chiral transition metal complexes, particularly those based on iridium, ruthenium, and rhodium, have been extensively studied and can provide high levels of enantioselectivity. jocpr.comthieme-connect.de For instance, a chiral ruthenium catalyst could be employed for the direct asymmetric reductive amination of a suitable ketone precursor. acs.org Organocatalysts, such as those derived from chiral BINOLs, offer a metal-free alternative for the asymmetric allylation of imines, a related transformation that can lead to chiral amines. beilstein-journals.org Biocatalysis, utilizing enzymes like imine reductases (IREDs), is an increasingly popular method due to its high selectivity and mild reaction conditions. researchgate.net

Another established strategy for inducing chirality is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net After the desired stereocenter has been created, the auxiliary can be removed. For the synthesis of a chiral analogue of Benzenemethanamine, N-hexadecyl-, a chiral auxiliary, such as an Evans oxazolidinone or a camphorsultam, could be attached to either the benzyl or the hexadecyl moiety to control the stereoselective formation of the C-N bond. wikipedia.orgyoutube.com

The choice of method often depends on the specific substrate, desired enantiomeric purity, and scalability of the reaction. The table below summarizes some potential stereoselective approaches applicable to the synthesis of chiral analogues of Benzenemethanamine, N-hexadecyl-.

| Method | Catalyst/Auxiliary Type | Key Features | Potential Application |

| Asymmetric Reductive Amination | Chiral Transition Metal Complexes (e.g., Ru, Ir, Rh) | High catalytic activity and enantioselectivity. jocpr.comthieme-connect.de | Direct synthesis from a ketone/aldehyde and an amine. acs.org |

| Asymmetric Reductive Amination | Chiral Organocatalysts (e.g., BINOL-derived) | Metal-free, environmentally benign. beilstein-journals.org | Asymmetric addition to imine intermediates. beilstein-journals.org |

| Asymmetric Reductive Amination | Biocatalysts (e.g., Imine Reductases) | High stereospecificity, mild reaction conditions. researchgate.net | Enzymatic synthesis of chiral amines. researchgate.net |

| Chiral Auxiliary | Evans Oxazolidinones | Well-established, high diastereoselectivity in alkylation and aldol (B89426) reactions. youtube.com | Control of stereocenters during C-N bond formation. wikipedia.org |

| Chiral Auxiliary | Camphorsultam | Effective in directing stereoselective reactions like Michael additions. wikipedia.org | Induction of chirality in precursors to the final amine. wikipedia.org |

This table is generated based on data from the text and is for illustrative purposes.

Green Chemistry Approaches in Benzenemethanamine, N-hexadecyl- Production

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. For the industrial production of Benzenemethanamine, N-hexadecyl-, and related secondary amines, developing sustainable and efficient processes is a key objective.

A significant advancement in the green synthesis of secondary amines is the use of one-pot reductive amination reactions over heterogeneous catalysts. jocpr.com These methods offer several advantages over traditional synthetic routes, which often involve stoichiometric reagents, harsh conditions, and the generation of significant waste.

One promising approach involves the direct reductive amination of an aldehyde (benzaldehyde) with a primary amine (hexadecylamine) using molecular hydrogen as the reductant. jocpr.com This process is highly atom-economical, with water being the only byproduct. The use of heterogeneous catalysts, such as those based on copper or cobalt, is particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing catalyst waste and cost. researchgate.netwikipedia.org Research has demonstrated that copper-based heterogeneous catalysts can achieve high conversions and selectivities (up to 95%) in the synthesis of secondary amines without the need for additives. researchgate.net Similarly, heterogeneous cobalt-nitrogen (Co-Nx) catalysts have been shown to be effective for the reductive amination of carbonyl compounds under relatively mild conditions. wikipedia.org

Another green strategy involves the N-alkylation of amines with alcohols, which avoids the use of alkyl halides, thereby reducing the formation of halide waste. rsc.org Manganese-catalyzed amination of alcohols is an emerging area, offering a more sustainable alternative to precious metal catalysts. researchgate.net

The following table outlines some green chemistry approaches that could be applied to the synthesis of Benzenemethanamine, N-hexadecyl-.

| Green Approach | Catalyst System | Key Advantages | Reaction Conditions |

| Heterogeneous Catalytic Reductive Amination | Copper-based catalysts | High conversion and selectivity, no additives, reusable catalyst. researchgate.net | Typically involves H₂ as a reductant. researchgate.net |

| Heterogeneous Catalytic Reductive Amination | Cobalt-Nitrogen (Co-Nx) catalysts | Use of earth-abundant metal, mild conditions. jocpr.comwikipedia.org | 110 °C and 10 bar H₂. jocpr.comwikipedia.org |

| N-Alkylation with Alcohols | Manganese-based catalysts | Avoids alkyl halides, uses a more sustainable metal. researchgate.net | Direct functionalization route without pre-functionalization. researchgate.net |

| Catalytic Hofmann N-Alkylation | Catalytic amounts of alkyl halides | Reduces the amount of alkyl halide and base needed. rsc.org | Generates water as the only byproduct. rsc.org |

This table is generated based on data from the text and is for illustrative purposes.

By adopting these greener synthetic methodologies, the production of Benzenemethanamine, N-hexadecyl-, and its analogues can be made more environmentally friendly, aligning with the broader goals of sustainable chemistry.

Chemical Transformations and Derivatization Strategies of Benzenemethanamine, N Hexadecyl

Reactivity of the Amine Functionality

The nitrogen atom in Benzenemethanamine, N-hexadecyl- possesses a lone pair of electrons, making it both basic and nucleophilic. This allows for a range of reactions that modify the amine group.

As a secondary amine, Benzenemethanamine, N-hexadecyl- is an effective nucleophile that can react with various electrophiles in nucleophilic substitution reactions. wikipedia.org A common example is the alkylation with alkyl halides, which proceeds via an SN2 mechanism. msu.edu In this reaction, the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a tertiary amine. msu.edu

The reaction is a concerted, single-step process. youtube.com The reactivity in these SN2 reactions is influenced by the structure of the electrophile, with less sterically hindered electrophiles like methyl and primary alkyl halides reacting faster. libretexts.org

Table 1: Examples of Nucleophilic Substitution Reactions

| Reactant (Electrophile) | Product (Tertiary Amine) |

|---|---|

| Methyl Iodide (CH₃I) | N-benzyl-N-hexadecyl-N-methylamine |

| Ethyl Bromide (CH₃CH₂Br) | N-benzyl-N-ethyl-N-hexadecylamine |

Kinetic studies of similar reactions, such as those between benzylamines and α-chloroacetanilides, show a stepwise mechanism where the rate-limiting step is the expulsion of the leaving group from a tetrahedral intermediate. nih.gov

The oxidation of secondary amines like Benzenemethanamine, N-hexadecyl- can yield a variety of products depending on the oxidizing agent and reaction conditions. Common reagents used for amine oxidation include hydrogen peroxide, peroxy acids, and potassium permanganate. The oxidation can lead to the formation of hydroxylamines, nitrones, or, with stronger oxidants, cleavage of the C-N bond. For instance, a photoinduced oxidative N-dealkylation method has been developed for aryl tertiary amines, demonstrating a pathway for C-N bond cleavage under mild conditions. organic-chemistry.org

While Benzenemethanamine, N-hexadecyl- is already a secondary amine, a key derivatization strategy involves the reductive cleavage of one of the N-substituents. The benzyl (B1604629) group is particularly useful as a protecting group for amines because it can be selectively removed by catalytic hydrogenolysis.

In this process, the N-benzyl bond is cleaved by reaction with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). youtube.com This reaction, a form of reductive dealkylation, regenerates a primary amine (hexadecylamine) and produces toluene (B28343) as a byproduct. This method is highly effective for N-debenzylation. organic-chemistry.org

The basic nature of the amine functionality allows it to readily react with acids to form ammonium (B1175870) salts. mnstate.edu For example, reaction with hydrochloric acid (HCl) will protonate the nitrogen atom to yield N-benzyl-N-hexadecylammonium chloride.

Furthermore, the amine can undergo exhaustive alkylation, known as quaternization, when treated with an excess of an alkylating agent, such as methyl iodide. mnstate.edu This reaction proceeds through the nucleophilic substitution mechanism described earlier, but continues until the nitrogen has formed four bonds, resulting in a positively charged quaternary ammonium salt. mnstate.eduontosight.ai These salts, particularly those with long alkyl chains, often exhibit surfactant properties. ontosight.ai

Aromatic Ring Modifications

The benzyl group's aromatic ring can undergo substitution reactions, allowing for further functionalization of the molecule.

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. masterorganicchemistry.comlibretexts.org The substituent already present on the ring dictates the rate and position of the incoming electrophile. uci.edu The N-hexadecyl-N-benzylamino group (-CH₂-N(Hexadecyl)(Benzyl)) attached to the benzene (B151609) ring acts as an activating, ortho-, para-director. This is because the nitrogen's lone pair can be donated towards the ring through resonance, stabilizing the carbocation intermediate (the benzenonium ion) formed during the reaction. libretexts.orguci.edu

However, a significant complication arises with many EAS reactions (such as nitration, sulfonation, and Friedel-Crafts reactions) that require strong acid catalysts. masterorganicchemistry.comlibretexts.org The basic nitrogen atom of the amine will be protonated by the strong acid. youtube.com The resulting ammonium group is strongly electron-withdrawing and deactivating, directing incoming electrophiles to the meta position. uci.eduyoutube.com

Therefore, the outcome of an electrophilic aromatic substitution on Benzenemethanamine, N-hexadecyl- is highly dependent on the reaction conditions.

Table 2: Predicted Outcomes for Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Product (Mild/Non-Acidic Conditions) | Expected Product (Strongly Acidic Conditions) |

|---|---|---|---|

| Halogenation | Br₂, FeBr₃ | ortho- and para-bromo derivatives | meta-bromo derivative |

| Nitration | HNO₃, H₂SO₄ | Not typically feasible under mild conditions | meta-nitro derivative |

| Sulfonation | SO₃, H₂SO₄ | Not typically feasible under mild conditions | meta-sulfonic acid derivative |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Reaction inhibited | Reaction inhibited |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction inhibited | Reaction inhibited |

The Friedel-Crafts reactions are generally not successful with amines like this because the nitrogen atom acts as a Lewis base and coordinates with the Lewis acid catalyst (e.g., AlCl₃), deactivating it. youtube.com This prevents the generation of the necessary electrophile. uci.edu

Advanced Spectroscopic Characterization of Benzenemethanamine, N Hexadecyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For Benzenemethanamine, N-hexadecyl-, various NMR methods provide detailed structural information.

Proton NMR (¹H NMR) provides information on the chemical environment, connectivity, and number of different types of protons in the molecule. The expected ¹H NMR spectrum of Benzenemethanamine, N-hexadecyl- would exhibit distinct signals corresponding to the benzyl (B1604629) group, the hexadecyl chain, and the amine proton.

Aromatic Protons: The five protons on the phenyl ring of the benzyl group are expected to appear as a multiplet in the aromatic region, typically between δ 7.2-7.4 ppm.

Benzylic Protons: The two protons of the methylene (B1212753) group (CH₂) attached to the phenyl ring (the benzylic protons) would likely appear as a singlet at approximately δ 3.8 ppm.

Amine Proton: The single proton attached to the nitrogen (N-H) is expected to produce a broad signal, typically in the range of δ 0.5-5.0 ppm. libretexts.orglibretexts.org Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. This peak's identity can be confirmed by its disappearance upon adding a few drops of D₂O to the sample, due to proton-deuterium exchange. libretexts.org

Aliphatic Protons: The protons of the long hexadecyl chain will show characteristic signals for a long-chain alkyl group. The two protons on the carbon alpha to the nitrogen (α-CH₂) are deshielded and would appear as a triplet around δ 2.6 ppm. libretexts.org The large number of methylene groups ((CH₂)₁₄) in the middle of the chain would create a large, broad signal around δ 1.2-1.4 ppm. The terminal methyl group (CH₃) protons would appear as a triplet at approximately δ 0.9 ppm.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet (m) | 5H |

| Benzylic (Ar-CH₂) | ~3.8 | Singlet (s) | 2H |

| Alpha-Methylene (N-CH₂) | ~2.6 | Triplet (t) | 2H |

| Alkyl Methylene ((CH₂)₁₄) | 1.2 - 1.4 | Broad Multiplet | 28H |

| Amine (N-H) | 0.5 - 5.0 | Broad Singlet (br s) | 1H |

| Terminal Methyl (-CH₃) | ~0.9 | Triplet (t) | 3H |

Carbon-13 NMR provides information about the carbon skeleton of the molecule. Carbons in different chemical environments resonate at different frequencies.

Aromatic Carbons: The carbons of the phenyl ring are expected in the δ 127-140 ppm region. The carbon attached to the benzylic group (quaternary carbon) will have a distinct chemical shift from the protonated aromatic carbons.

Benzylic Carbon: The benzylic carbon (Ar-CH₂) signal is anticipated around δ 54 ppm.

Aliphatic Carbons: Carbons directly attached to the nitrogen atom are deshielded and typically appear in the δ 30-65 ppm range. libretexts.org The carbon alpha to the nitrogen (N-CH₂) in the hexadecyl chain would be expected around δ 50 ppm. The long chain of methylene carbons ((CH₂)₁₄) would produce a series of closely spaced signals in the δ 22-32 ppm region. The terminal methyl carbon would be the most shielded, appearing at approximately δ 14 ppm.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C₆H₅, quaternary) | ~140 |

| Aromatic (C₆H₅, CH) | 127 - 129 |

| Benzylic (Ar-CH₂) | ~54 |

| Alpha-Methylene (N-CH₂) | ~50 |

| Alkyl Methylene ((CH₂)₁₄) | 22 - 32 |

| Terminal Methyl (-CH₃) | ~14 |

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For Benzenemethanamine, N-hexadecyl-, COSY would show cross-peaks between adjacent protons in the hexadecyl chain (e.g., between the terminal CH₃ and its neighboring CH₂), confirming the aliphatic chain's structure. It could also reveal coupling between the N-H proton and the alpha-protons of the hexadecyl and benzyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. columbia.eduyoutube.com Each CH, CH₂, and CH₃ group will produce a cross-peak, allowing for the definitive assignment of which protons are bonded to which carbons. For example, the proton signal at ~3.8 ppm would correlate with the carbon signal at ~54 ppm, confirming the Ar-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). columbia.eduyoutube.com This is vital for connecting different parts of the molecule. For instance, HMBC would show a correlation between the benzylic protons (Ar-CH₂) and the quaternary aromatic carbon, as well as the alpha-carbon of the hexadecyl chain (N-CH₂). This confirms the connection of the benzyl and hexadecyl groups to the central nitrogen atom.

While standard NMR is powerful, complex molecules can yield crowded spectra. Isotope labeling, the strategic replacement of an atom with one of its isotopes (e.g., ¹²C with ¹³C, or ¹⁴N with ¹⁵N), is an essential tool to simplify spectra or enhance signals. sigmaaldrich.comnih.gov

For Benzenemethanamine, N-hexadecyl-, uniform or selective labeling could be employed.

¹⁵N Labeling: Incorporating ¹⁵N would allow for direct observation of the nitrogen atom by NMR. It would also enable the use of ¹H-¹⁵N correlation experiments (like ¹H-¹⁵N HSQC), which could precisely determine the chemical shift of the N-H proton and provide information about the electronic environment of the nitrogen atom. nih.gov

¹³C Labeling: While natural abundance ¹³C NMR is standard, enriching the molecule with ¹³C can significantly reduce the acquisition time and improve the signal-to-noise ratio, which is particularly useful for detecting quaternary carbons. Selective ¹³C labeling of either the benzyl group or the hexadecyl chain could be used to simplify complex regions of the ¹³C NMR spectrum and facilitate assignments.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of Benzenemethanamine, N-hexadecyl-, a secondary amine, is expected to show the following characteristic absorption bands:

N-H Stretch: A single, sharp, medium-to-weak absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine. pressbooks.puborgchemboulder.com This distinguishes it from primary amines, which show two bands in this region, and tertiary amines, which show none. orgchemboulder.comwpmucdn.com

C-H Stretches (Aliphatic): Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the C-H stretching vibrations of the numerous CH₂ and CH₃ groups in the hexadecyl chain. wpmucdn.com

C-H Stretches (Aromatic): Weaker absorptions above 3000 cm⁻¹ are characteristic of the C-H stretching on the phenyl ring.

C=C Stretches (Aromatic): Medium-to-weak absorptions in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic ring.

N-H Bend: A bending vibration for the N-H bond may be visible around 1500-1600 cm⁻¹. libretexts.org

C-N Stretch: The C-N stretching vibration for an aliphatic amine is typically found in the 1000-1250 cm⁻¹ range. libretexts.orglibretexts.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Medium-Weak |

| Aromatic C-H | Stretch | >3000 | Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

| Amine N-H | Bend | 1500 - 1600 | Weak-Medium |

| Aliphatic C-N | Stretch | 1000 - 1250 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.

Molecular Ion Peak: Benzenemethanamine, N-hexadecyl- has the chemical formula C₂₃H₄₁N. nih.gov According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. libretexts.orglibretexts.org Therefore, the molecular ion peak [M]⁺• is expected at an odd m/z value, corresponding to its molecular weight of approximately 331.6 g/mol . nih.gov

Fragmentation Analysis: The fragmentation pattern is key to confirming the structure. In amines, the most common fragmentation pathway is alpha-cleavage, where the bond adjacent to the C-N bond is broken. wikipedia.orgmiamioh.edu This cleavage results in the formation of a stable, resonance-stabilized iminium cation. For Benzenemethanamine, N-hexadecyl-, two primary alpha-cleavage pathways are possible:

Cleavage of the bond between the benzylic carbon and the phenyl ring is unlikely. Instead, cleavage of the C-C bond alpha to the nitrogen on the hexadecyl chain would occur, but the most dominant fragmentation is typically the loss of the largest alkyl radical.

Cleavage of the bond between the nitrogen and the benzylic carbon can lead to the formation of a benzyl cation (C₇H₇⁺) at m/z 91, which is a very common and stable fragment for benzyl-containing compounds. nih.gov

Cleavage of the bond between the nitrogen and the hexadecyl chain's alpha-carbon can lead to the loss of a C₁₅H₃₁ radical, resulting in an iminium ion at m/z 106 ([C₆H₅CH₂NHCH₂]⁺). Alternatively, loss of the benzyl group as a radical can form an iminium ion at m/z 240 ([C₁₆H₃₃NH]⁺). The loss of the largest substituent is often favored. miamioh.edu

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 331 | [C₂₃H₄₁N]⁺• | Molecular Ion |

| 106 | [C₇H₈N]⁺ (or [C₆H₅CH₂NHCH₂]⁺) | α-cleavage, loss of C₁₅H₃₁• radical |

| 91 | [C₇H₇]⁺ | Formation of benzyl cation |

Other Spectroscopic Techniques for Comprehensive Characterization

Beyond the foundational spectroscopic methods, a suite of other techniques provides deeper insights into the electronic properties and solid-state structure of Benzenemethanamine, N-hexadecyl-. These methods, namely Ultraviolet-Visible (UV-Vis) spectroscopy, fluorescence spectroscopy, and X-ray diffraction (XRD), offer a more complete picture of the compound's behavior and characteristics.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the electronic excited states of a molecule and its de-excitation pathways. Similar to UV-Vis absorption, the fluorescence of Benzenemethanamine, N-hexadecyl- is expected to originate from the benzylamine (B48309) moiety.

Specific fluorescence data for Benzenemethanamine, N-hexadecyl- is not extensively documented. However, studies on the parent molecule, benzylamine, indicate that it does exhibit fluorescence. The room-temperature fluorescence spectrum of liquid benzylamine has been reported with an excitation wavelength of 255 nm. researchgate.net The emission spectrum would provide information on the energy difference between the first excited singlet state and the ground state.

The long hexadecyl chain could potentially influence the fluorescence quantum yield and lifetime. The flexibility of the alkyl chain might introduce non-radiative decay pathways, which could lead to quenching of the fluorescence. The local environment and the possibility of aggregate formation in certain solvents, facilitated by the long alkyl chains, could also impact the fluorescence properties.

Table 2: Fluorescence Spectroscopy Data for Benzylamine (as a proxy for Benzenemethanamine, N-hexadecyl-)

| Parameter | Value |

| Excitation Wavelength | 255 nm |

Note: Data is for the parent compound, benzylamine, and serves as an approximation for Benzenemethanamine, N-hexadecyl-. Detailed emission data is not available.

X-ray Diffraction (XRD) for Solid-State Structure

Currently, there is no publicly available single-crystal X-ray diffraction data for Benzenemethanamine, N-hexadecyl-. The presence of the long, flexible hexadecyl chain can make the crystallization process challenging, which may be a contributing factor to the lack of available data.

If a crystalline sample were to be analyzed, XRD would reveal key structural parameters, including:

Crystal System and Space Group: Defining the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides and the angles of the basic repeating unit of the crystal.

Molecular Conformation: The precise arrangement of the benzyl and hexadecyl groups relative to each other.

Intermolecular Interactions: Details on how the molecules pack together in the crystal lattice, including potential hydrogen bonding involving the amine group and van der Waals interactions from the long alkyl chains.

Such data would be invaluable for understanding the solid-state properties of Benzenemethanamine, N-hexadecyl- and for computational modeling studies.

Computational Chemistry and Theoretical Investigations of Benzenemethanamine, N Hexadecyl

Electronic Structure and Molecular Orbital Analysis

No dedicated studies on the electronic structure or molecular orbital analysis of Benzenemethanamine, N-hexadecyl- were found in the available scientific literature. Such an analysis would typically involve the calculation and interpretation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.netnih.gov

Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map would be instrumental in understanding the charge distribution and predicting sites for electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.netnih.gov The MEP map visualizes the electrostatic potential on the electron density surface, with different colors indicating regions of negative (electron-rich) and positive (electron-poor) potential. researchgate.net For Benzenemethanamine, N-hexadecyl-, one would expect a negative potential around the nitrogen atom due to its lone pair of electrons and a region of positive potential around the amine hydrogen, while the benzene (B151609) ring would exhibit a complex potential landscape. However, specific published calculations or graphical representations for this compound are absent.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and ground state properties of molecules. arxiv.orgresearchgate.net For Benzenemethanamine, N-hexadecyl-, DFT calculations could provide a detailed understanding of its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Thermodynamic properties such as the enthalpy of formation, entropy, and Gibbs free energy could also be determined. mdpi.com

While basic computed properties are available in databases like PubChem for analogous compounds, detailed DFT studies published in peer-reviewed journals specifically for Benzenemethanamine, N-hexadecyl- are not available. nih.govnih.gov Such studies would typically specify the functional (e.g., B3LYP) and basis set (e.g., 6-31G*) used for the calculations, which is essential for the reproducibility and validation of the results. nih.govresearchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a key tool for elucidating complex reaction mechanisms, allowing researchers to map out energy profiles, identify transition states, and calculate activation barriers. nih.govnih.gov Potential areas of investigation for Benzenemethanamine, N-hexadecyl- could include its synthesis pathways, such as the reductive amination of benzaldehyde (B42025) with hexadecylamine (B48584), or its degradation mechanisms.

A comprehensive search did not yield any published computational studies detailing the reaction mechanisms involving Benzenemethanamine, N-hexadecyl-. Such research would provide valuable insights into its reactivity and stability under various conditions.

Conformational Analysis and Molecular Dynamics Simulations

Due to its long, flexible hexadecyl chain, Benzenemethanamine, N-hexadecyl- can adopt a multitude of conformations. Conformational analysis and molecular dynamics (MD) simulations are the primary computational techniques used to explore the potential energy surface and dynamic behavior of such flexible molecules. nih.govnih.gov

MD simulations could reveal how the long alkyl chain interacts with the benzyl (B1604629) group, the preferred conformations in different solvents, and the dynamics of its interaction with other molecules or surfaces, which is particularly relevant given its potential surfactant properties. ontosight.ai However, the PubChem entry for the related compound Dihexadecylamine notes that conformer generation is disallowed due to its high flexibility, highlighting the computational challenge. nih.gov No specific MD simulation or detailed conformational analysis studies for Benzenemethanamine, N-hexadecyl- have been published.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules (descriptors) with their physicochemical properties. nih.govnih.gov For homologous series like long-chain amines, QSPR can be a valuable method for predicting properties that are difficult or costly to measure experimentally. bgu.ac.il

A QSPR study relevant to Benzenemethanamine, N-hexadecyl- might aim to predict properties like boiling point, vapor pressure, or water solubility based on descriptors derived from its molecular structure. While general methodologies for developing QSPR models for long-chain substances exist, no specific models that include or focus on Benzenemethanamine, N-hexadecyl- were found in the literature.

Lack of Specific Research Data on Benzenemethanamine, N-hexadecyl- in Advanced Materials and Nanoscience

Following a comprehensive search for scientific literature, it has been determined that there is a notable absence of specific research findings concerning the application of the chemical compound Benzenemethanamine, N-hexadecyl- within the detailed contexts of advanced materials, nanoscience, and supramolecular chemistry as outlined in the user's request.

While the requested topics—such as polymer chemistry, self-assembly, and the formation of nanostructures like micelles and vesicles—are well-established fields of study, the direct involvement and specific role of Benzenemethanamine, N-hexadecyl- in these areas are not documented in the available literature. The search yielded general information on the principles of polymer science and supramolecular phenomena but did not provide specific data, research findings, or examples pertaining to this particular compound.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline without resorting to speculation or extrapolation from unrelated compounds. The creation of content for the specified subsections would lack the required detailed research findings and scientific accuracy.

Therefore, the article focusing solely on Benzenemethanamine, N-hexadecyl- as requested cannot be produced at this time due to the lack of available scientific research.

Applications in Advanced Materials and Nanoscience Research

Supramolecular Chemistry and Self-Organization Phenomena

Influence of Alkyl Chain Length on Self-Assembly Behavior

The self-assembly of amphiphilic molecules like Benzenemethanamine, N-hexadecyl- is critically influenced by the length of their alkyl chains. The hydrophobic hexadecyl (C16) tail is a primary driver for aggregation in aqueous environments, seeking to minimize its contact with water molecules. This hydrophobic interaction, coupled with the geometry of the benzylamine (B48309) headgroup, dictates the formation of various supramolecular structures such as micelles or layers.

Research on analogous amphiphilic systems provides insight into the expected behavior. Generally, increasing the alkyl chain length in a homologous series of amphiphiles leads to:

Enhanced Thermal Stability: Longer alkyl chains result in stronger van der Waals interactions between molecules, leading to more stable self-assembled structures. nih.gov

Lower Critical Micelle Concentration (CMC): The CMC, the concentration at which micelles begin to form, tends to decrease as the hydrophobic tail gets longer. This is because the increased hydrophobicity makes the molecule less soluble as a monomer, favoring aggregation at lower concentrations. rsc.org

Changes in Aggregate Morphology: While shorter chains might favor spherical micelles, longer chains like the hexadecyl group can promote the formation of more complex structures, such as rod-like micelles or bilayer vesicles. The interplay between hydrophobic interactions and hydrogen bonding is a key driver in the packing of amphiphiles. acs.org

Studies on amphiphilic iron complexes and precision glycomacromolecules have demonstrated that the self-assembly process can be precisely controlled by tuning the length of the alkyl chains. rsc.orgnih.gov This control is essential for engineering materials with specific nanoscale architectures. For Benzenemethanamine, N-hexadecyl-, the C16 chain provides a substantial hydrophobic driving force for self-assembly, a behavior that is fundamental to its applications in surface science and nanomaterial functionalization.

Table 1: Influence of Alkyl Chain Length on Self-Assembly Properties of Amphiphiles

| Property | Effect of Increasing Alkyl Chain Length | Rationale |

|---|---|---|

| Critical Micelle Concentration (CMC) | Decreases | Increased hydrophobicity drives earlier aggregation. rsc.org |

| Thermal Stability | Increases | Stronger van der Waals forces between longer chains. nih.gov |

| Aggregate Size/Morphology | Can lead to larger or more complex structures (e.g., from spherical to cylindrical micelles). | Changes in molecular packing parameters. acs.orgacs.org |

| Adsorption on Surfaces | Can lead to more densely packed and stable monolayers. uni-tuebingen.de | Enhanced intermolecular interactions within the adsorbed layer. |

Catalytic Applications and Ligand Design

The unique structure of Benzenemethanamine, N-hexadecyl-, with its secondary amine and benzyl (B1604629) group, suggests its potential utility in catalysis, both as a ligand for metal complexes and as a foundation for organocatalyst design.

Benzenemethanamine, N-hexadecyl- as a Ligand in Coordination Chemistry

In coordination chemistry, a ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. wikipedia.org The nitrogen atom in the amine group of Benzenemethanamine, N-hexadecyl- possesses a lone pair of electrons, making it a potential donor atom for coordination to a metal center. Amine ligands have been fundamental to the development of coordination chemistry and are still used to create new and reactive organometallic complexes. utc.edunih.gov

The specific characteristics of Benzenemethanamine, N-hexadecyl- as a ligand would be:

Monodentate Coordination: It would typically act as a monodentate ligand, binding to the metal through the single nitrogen donor atom.

Steric Influence: The bulky benzyl and long hexadecyl groups would exert significant steric hindrance around the metal center. This steric bulk can be advantageous, for instance, by stabilizing reactive metal centers, controlling the number of ligands that can coordinate, or influencing the stereochemistry of catalytic reactions.

Solubility: The long alkyl chain would impart high solubility in nonpolar organic solvents, which is beneficial for homogeneous catalysis in such media.

While specific complexes of Benzenemethanamine, N-hexadecyl- are not widely reported, the principles of ligand design suggest its utility in creating sterically demanding environments in catalysts, potentially leading to high selectivity in reactions. utc.edu The coordination chemistry of multidentate amine ligands shows a wide versatility in coordination modes depending on the metal ion and substituents. acs.org

Role in Homogeneous and Heterogeneous Catalysis

The application of benzylamine and long-chain amine derivatives in catalysis is an active area of research.

Homogeneous Catalysis: In a homogeneous system, a catalyst derived from a Benzenemethanamine, N-hexadecyl- ligand would be soluble in the reaction medium. The long alkyl chain would ensure solubility in nonpolar solvents. Such catalysts could be employed in reactions like cross-couplings, hydrogenations, or polymerizations, where the ligand's steric and electronic properties can fine-tune the catalyst's activity and selectivity. nih.gov

Heterogeneous Catalysis: For heterogeneous catalysis, the molecule could be immobilized on a solid support. The long alkyl chain could serve as an anchor for physisorption onto a nonpolar support material, or the benzylamine moiety could be chemically grafted onto a support like silica (B1680970) or a polymer. Immobilization facilitates catalyst separation from the product mixture, which is a significant advantage for industrial processes. researchgate.net Amine-functionalized materials are widely studied for applications such as carbon capture. rsc.org

Design of Benzenemethanamine, N-hexadecyl- Derived Organocatalysts

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, avoiding the need for metal catalysts. Amines are a cornerstone of organocatalyst design, acting as either Lewis bases or by forming reactive intermediates like enamines or iminium ions.

Benzenemethanamine, N-hexadecyl- could serve as a scaffold for developing new organocatalysts. The secondary amine is a key functional group for many catalytic cycles. acs.org The design principles would involve modifying the molecule to enhance its catalytic activity and selectivity:

Introduction of Additional Functional Groups: Incorporating hydrogen-bond donors (like thiourea (B124793) or squaramide groups) or other chiral centers onto the benzyl ring or the nitrogen atom could create bifunctional catalysts capable of activating both the nucleophile and the electrophile in a reaction, leading to high enantioselectivity.

Chiral Modifications: The synthesis of a chiral version of this molecule would be essential for its use in asymmetric organocatalysis, a critical field for the pharmaceutical industry. The art of tuning functional materials by incorporating organocatalysts is key to creating asymmetric immobilized catalysts. researchgate.net

Steric Tuning: The existing steric bulk of the benzyl and hexadecyl groups could be systematically modified to optimize the catalyst's pocket for a specific substrate, thereby improving reaction selectivity.

Nanomaterials and Surface Science Research

The amphiphilic nature of Benzenemethanamine, N-hexadecyl- makes it an excellent candidate for modifying the surfaces of nanomaterials. Surface modification is crucial to prevent the agglomeration of nanoparticles, improve their dispersion in various media, and impart new functionalities. wiley-vch.deresearchgate.net

Surface Adsorption and Interfacial Behavior on Nanomaterials

Benzenemethanamine, N-hexadecyl- can adsorb onto the surface of various nanomaterials through several interaction mechanisms.

Interaction with Metal Nanoparticles: The amine group can directly interact with the surface of metal nanoparticles, such as gold or platinum. nih.gov Studies have shown that amines bind to surface gold atoms via their lone electron pair, with the binding strength related to the amine's basicity and steric hindrance. unimi.it The long hexadecyl chain would then form a hydrophobic layer around the nanoparticle, stabilizing it in nonpolar solvents and preventing aggregation. uni-tuebingen.de

Interaction with Oxide Surfaces: On metal oxide surfaces (e.g., silica, titania), the amine can interact through hydrogen bonding or acid-base interactions with surface hydroxyl groups.

Interaction with Carbon Nanomaterials: For carbon-based nanomaterials like carbon nanotubes or graphene, the interaction can be driven by a combination of forces. The aromatic benzyl group can engage in π-π stacking with the graphitic surface, while the long alkyl chain can provide strong van der Waals interactions. researchgate.net

The result of this surface adsorption is the formation of a self-assembled monolayer (SAM) or a coating that fundamentally alters the nanoparticle's surface properties. This modification can transform a hydrophilic nanoparticle into a hydrophobic one, enabling its dispersion in organic polymers for the creation of advanced nanocomposites. wiley-vch.de The precise control over the synthesis and surface modification of nanoparticles is key to their successful implementation in various fields. taylorfrancis.com

Functionalization of Nanoparticles and Nanomaterials

The surface modification of nanoparticles and nanomaterials is a critical step in tailoring their properties for specific applications. The use of organic molecules to functionalize the surface of these materials can enhance their stability, dispersibility in various solvents, and introduce new functionalities. Benzenemethanamine, N-hexadecyl- is investigated in this context for its potential as a capping or stabilizing agent during the synthesis of nanoparticles or for the post-synthesis surface modification of nanomaterials.

The primary role of Benzenemethanamine, N-hexadecyl- in this application is to act as a ligand that binds to the surface of nanoparticles. The amine group can coordinate with metal or metal oxide nanoparticles, while the long hexadecyl chain provides a steric barrier that prevents agglomeration, thereby enhancing the colloidal stability of the nanoparticle dispersion. The benzyl group can offer additional functionalities, such as influencing the electronic properties of the nanomaterial or providing a site for further chemical reactions.

Table 1: Potential Interactions of Benzenemethanamine, N-hexadecyl- with Nanomaterials

| Nanomaterial Type | Potential Interaction with Benzenemethanamine, N-hexadecyl- | Resulting Property Modification |

| Metal Nanoparticles (e.g., Au, Ag) | Coordination of the amine group to the metal surface. | Improved stability, controlled growth, enhanced dispersibility in nonpolar solvents. |

| Metal Oxide Nanoparticles (e.g., TiO₂, ZnO) | Lewis acid-base interaction between the amine and surface metal sites. | Reduced aggregation, modified surface reactivity, improved compatibility with organic matrices. |

| Quantum Dots (e.g., CdSe) | Passivation of surface defects by the amine group. | Enhanced photoluminescence quantum yield, improved stability against photo-oxidation. |

Detailed research findings on the specific use of Benzenemethanamine, N-hexadecyl- for nanoparticle functionalization are still emerging. However, studies on similar long-chain amines suggest that the choice of the amine, including the chain length and the nature of the headgroup, can significantly influence the size, shape, and surface properties of the resulting nanoparticles.

Applications in Thin Films and Coatings

The fabrication of functional thin films and coatings is another area where surface-active molecules like Benzenemethanamine, N-hexadecyl- are explored. Its amphiphilic nature allows it to self-assemble at interfaces, which can be exploited in techniques like Langmuir-Blodgett deposition or simple dip-coating to create ordered molecular layers on solid substrates.

Table 2: Potential Applications of Benzenemethanamine, N-hexadecyl- in Thin Films and Coatings

| Application Area | Function of Benzenemethanamine, N-hexadecyl- | Desired Outcome |

| Anti-corrosion Coatings | Formation of a hydrophobic barrier layer on a metal surface. | Prevention of moisture and corrosive agents from reaching the substrate. |

| Hydrophobic Surfaces | Self-assembly into a low-surface-energy film. | Creation of water-repellent and self-cleaning surfaces. |

| Lubricant Coatings | Reduction of friction between surfaces due to the long alkyl chains. | Improved wear resistance and reduced energy consumption. |

| Organic Electronics | As a component in organic thin-film transistors (OTFTs) to modify the dielectric surface. | Improved charge carrier mobility and device performance. |

Research in this area is focused on understanding the self-assembly behavior of Benzenemethanamine, N-hexadecyl- on different substrates and its effect on the final properties of the thin film or coating. The orientation of the molecules at the surface and the packing density are critical parameters that researchers aim to control to achieve the desired functionality. While specific data tables from research focused solely on this compound are limited, the principles derived from studies of analogous long-chain amines provide a strong basis for its potential in these applications.

Environmental Behavior and Transformations of Benzenemethanamine, N Hexadecyl

Environmental Distribution and Partitioning

Transport in Aqueous Environments

The movement of Benzenemethanamine, N-hexadecyl- within water systems is significantly influenced by its low solubility in water and its high octanol-water partition coefficient. Due to its structure, which includes a long alkyl chain, it is predicted to have limited solubility in aqueous environments. This characteristic suggests that the compound will not readily dissolve in water. Instead, it is more likely to associate with organic matter suspended in the water column. The transport of this compound in aquatic systems is therefore expected to occur primarily through the movement of particulate matter to which it is adsorbed, rather than in a dissolved state.

Sorption to Sediments and Soils

Due to its chemical nature, Benzenemethanamine, N-hexadecyl- is expected to exhibit strong sorption to sediments and soils. The dominant mechanism for this process is the partitioning of the compound into the organic carbon fraction of these solid materials. This strong binding to soil and sediment particles has significant implications for its environmental behavior. It limits the compound's mobility, reducing the likelihood of it leaching into groundwater. Furthermore, by being bound to solid matrices, its availability to organisms in the surrounding environment may be reduced.

Table 1: Predicted Physicochemical Properties and Environmental Partitioning

| Property | Predicted Characteristic | Implication for Environmental Behavior |

| Water Solubility | Low | Limited transport in the dissolved phase in water. |

| Sorption to Soil/Sediment | High | Low mobility in soil; tends to bind to particles. |

Biodegradation Pathways and Mechanisms

The breakdown of Benzenemethanamine, N-hexadecyl- by microorganisms is a crucial process that determines its persistence in the environment. This degradation can occur under both oxygen-rich (aerobic) and oxygen-poor (anaerobic) conditions, involving different sets of microbial communities and enzymatic reactions.

Aerobic Degradation Processes

In the presence of oxygen, Benzenemethanamine, N-hexadecyl- is expected to undergo biodegradation. One likely pathway for its breakdown involves the cleavage of the Calkyl–N bond, which would result in the formation of an alkanal and an amine. nih.gov The resulting alkanals can then be further oxidized to fatty acids. nih.gov This initial step is a common strategy employed by bacteria to break down long-chain alkylamines. nih.gov

Anaerobic Degradation Considerations

Under anaerobic conditions, the degradation of compounds like Benzenemethanamine, N-hexadecyl- is generally slower and more complex than in aerobic environments. The breakdown of n-hexadecane, a long-chain alkane, under anaerobic, nitrate-reducing conditions has been studied, and it involves different enzymatic machinery than aerobic degradation. nih.govresearchgate.net For instance, the anaerobic degradation of n-hexadecane by certain bacteria has been shown to proceed through the addition of a carbon atom, followed by β-oxidation. nih.gov While specific studies on the anaerobic degradation of Benzenemethanamine, N-hexadecyl- are not detailed in the provided results, the pathways observed for similar structures, like n-hexadecane, suggest that its breakdown would involve a specialized consortium of anaerobic microorganisms. nih.govresearchgate.net

Microbial Communities Involved in Degradation

A variety of microorganisms are capable of degrading long-chain alkylamines and related compounds. Bacteria from the genus Pseudomonas have been identified as capable of utilizing primary long-chain alkylamines as sources of carbon, nitrogen, and energy. nih.gov These bacteria can initiate the degradation process through the cleavage of the Calkyl–N bond. nih.gov Other bacteria, such as Bacillus and Thalassospira species, have been shown to degrade similar compounds like benzyldimethyl hexadecylammonium chloride. researchgate.net Under anaerobic conditions, consortia of bacteria, including members of the alpha- and betaproteobacteria, have been implicated in the degradation of n-hexadecane. nih.gov

Table 2: Overview of Biodegradation Aspects

| Degradation Aspect | Aerobic Conditions | Anaerobic Conditions |

| Initial Breakdown Step | Likely Calkyl–N bond cleavage. nih.gov | May involve carbon addition and subsequent β-oxidation, as seen with n-hexadecane. nih.gov |

| Key Intermediates | Alkanals, fatty acids. nih.gov | Fatty acids with odd numbers of carbons (observed in n-hexadecane degradation). nih.gov |

| Involved Microorganisms | Pseudomonas sp. nih.gov, Bacillus sp. researchgate.net, Thalassospira sp. researchgate.net | Alpha- and Betaproteobacteria (in n-hexadecane degradation). nih.gov |

Abiotic Degradation Processes in the Environment

The transformation and degradation of chemical substances in the environment, in the absence of biological activity, are governed by abiotic processes. For Benzenemethanamine, N-hexadecyl-, key abiotic degradation pathways include photolysis, hydrolysis, and chemical oxidation.

Photolysis: The presence of a benzene (B151609) ring in the benzyl (B1604629) group suggests that Benzenemethanamine, N-hexadecyl- has the potential to absorb ultraviolet (UV) radiation, which could lead to photolytic degradation. The lone pair of electrons on the nitrogen atom can also interact with light, potentially leading to the formation of reactive species. In the presence of nitrite (B80452) or nitrate (B79036) in aqueous solutions, photolysis can lead to the formation of N-nitrosamines and N-nitramines from secondary amines. nih.gov Quantum mechanical calculations on other nitrosamines have shown that UV photolysis can lead to the cleavage of the N-N bond. mdpi.com

Hydrolysis: The carbon-nitrogen bond in secondary amines like Benzenemethanamine, N-hexadecyl- is generally stable towards hydrolysis under typical environmental pH conditions (pH 4-9). Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in the environment.

Table 1: Predicted Abiotic Degradation of Benzenemethanamine, N-hexadecyl-

| Degradation Process | Potential Significance | Predicted Primary Products | Notes |

| Photolysis | Potentially Significant | Benzaldehyde (B42025), Hexadecylamine (B48584), various radicals | Dependent on light intensity and presence of photosensitizers. |

| Hydrolysis | Not Significant | No significant degradation expected | C-N bond is generally stable under environmental conditions. |

Chemical oxidation in the environment is primarily driven by reactive oxygen species such as hydroxyl radicals (•OH). While specific studies on Benzenemethanamine, N-hexadecyl- are lacking, research on similar benzylamines provides insights into potential oxidation pathways.

The oxidation of benzylamines can proceed via oxidative deamination, leading to the formation of an aldehyde and the corresponding amine. rsc.orgresearchgate.net In the case of Benzenemethanamine, N-hexadecyl-, this would result in the formation of benzaldehyde and hexadecylamine. The reaction is often catalyzed by metal ions or occurs under specific conditions, but it indicates a potential transformation route in the environment. rsc.orgresearchgate.net The long alkyl chain can also undergo oxidation, typically starting at the terminal methyl group, in a process known as β-oxidation. nih.gov

Table 2: Potential Chemical Oxidation Products of Benzenemethanamine, N-hexadecyl-

| Oxidant | Potential Products | Reaction Pathway |

| Hydroxyl Radical (•OH) | Benzaldehyde, Hexadecylamine | Oxidative deamination |

| Hydroxyl Radical (•OH) | Carboxylic acid derivatives | Oxidation of the hexadecyl chain |

Environmental Persistence and Mobility Assessment

The environmental persistence and mobility of a chemical determine its distribution and potential for long-range transport and exposure.

Persistence: Based on assessments of other long-chain aliphatic amines, it is proposed that those with alkyl chains of C14 or greater, which includes Benzenemethanamine, N-hexadecyl-, may meet the criteria for bioaccumulation but not for persistence as defined by regulations such as the Canadian Environmental Protection Act, 1999. researchgate.net This suggests that while the compound may accumulate in organisms, it is likely to be degraded and not persist indefinitely in the environment.

Mobility: The mobility of a chemical in soil is largely determined by its soil adsorption coefficient (Koc). chemsafetypro.com For amines, the basic nitrogen atom can become protonated in acidic to neutral soils, leading to strong electrostatic interactions with negatively charged soil components like clay and organic matter. This generally results in low mobility. nih.gov The long hexadecyl chain of Benzenemethanamine, N-hexadecyl- will also contribute to a high affinity for organic matter through hydrophobic interactions, further reducing its mobility in soil. nih.gov Therefore, Benzenemethanamine, N-hexadecyl- is expected to be strongly adsorbed to soil and sediment, with limited potential for leaching into groundwater.

Table 3: Estimated Environmental Fate Parameters for Benzenemethanamine, N-hexadecyl-

| Parameter | Estimated Value/Classification | Rationale |

| Persistence | Not considered persistent | Based on assessments of other long-chain aliphatic amines. researchgate.net |

| Bioaccumulation Potential | Potentially bioaccumulative | Long alkyl chain (C16) suggests lipophilicity. researchgate.net |

| Soil Mobility | Low to Immobile | Strong adsorption to soil organic matter and clay due to the long alkyl chain and basic nitrogen. chemsafetypro.comnih.gov |

Future Research Directions and Interdisciplinary Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency

Future research will likely focus on developing more efficient and sustainable methods for the synthesis of Benzenemethanamine, N-hexadecyl-. While traditional methods such as reductive amination of benzaldehyde (B42025) with N-hexadecylamine or nucleophilic substitution of a benzyl (B1604629) halide with N-hexadecylamine are established, they often involve harsh reaction conditions, expensive reagents, or generate significant waste.

Key areas for improvement include:

Catalytic Hydrogenation: Exploring novel catalyst systems for the one-pot reductive amination of benzaldehyde and hexadecylamine (B48584) could lead to higher yields and selectivity under milder conditions. This could involve the use of earth-abundant metal catalysts as a more sustainable alternative to precious metal catalysts.

Flow Chemistry: The implementation of continuous flow reactors can offer precise control over reaction parameters, leading to improved reaction efficiency, scalability, and safety. This approach can also facilitate easier purification of the final product.

Biocatalysis: The use of enzymes, such as transaminases or reductive aminases, could provide a highly selective and environmentally friendly route to Benzenemethanamine, N-hexadecyl-. This aligns with the growing demand for green chemistry principles in chemical manufacturing.

Exploration of Advanced Functional Materials Based on Benzenemethanamine, N-hexadecyl-

The amphiphilic nature of Benzenemethanamine, N-hexadecyl- makes it an excellent candidate for the creation of advanced functional materials. Its long alkyl chain can induce self-assembly, while the benzyl group offers a site for further functionalization or interaction with other aromatic systems.

Potential research directions include:

Supramolecular Assemblies: Investigating the self-assembly behavior of this compound in various solvents could lead to the formation of micelles, vesicles, or organogels with tunable properties. These structures could find applications in drug delivery, templating for nanomaterials synthesis, or as rheology modifiers.

Corrosion Inhibitors: Long-chain amines are known to be effective corrosion inhibitors for metals. Future studies could focus on the performance of Benzenemethanamine, N-hexadecyl- in protecting various metals and alloys from corrosion in different environments, potentially leading to the development of more robust and persistent protective films.

Phase Transfer Catalysts: The quaternary ammonium (B1175870) salts derived from Benzenemethanamine, N-hexadecyl- could act as efficient phase transfer catalysts, facilitating reactions between reactants in immiscible phases. Research in this area could optimize their catalytic activity for specific organic transformations.

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The application of artificial intelligence (AI) and machine learning (ML) can significantly accelerate the discovery and optimization of processes and materials related to Benzenemethanamine, N-hexadecyl-.

Interdisciplinary research in this area may involve:

Predictive Modeling of Properties: ML algorithms can be trained on existing data to predict the physicochemical properties and performance of derivatives of Benzenemethanamine, N-hexadecyl- in various applications. This can guide the synthesis of new compounds with desired characteristics.

Reaction Optimization: AI can be used to design and optimize synthetic routes, predicting the optimal reaction conditions (temperature, pressure, catalyst, etc.) to maximize yield and minimize by-products.

De Novo Design: Generative models can be employed to design novel molecules based on the Benzenemethanamine, N-hexadecyl- scaffold with tailored properties for specific applications, such as enhanced surface activity or specific binding capabilities.

Advanced In Situ Spectroscopic Characterization Techniques

To gain a deeper understanding of the dynamic processes involving Benzenemethanamine, N-hexadecyl-, from its synthesis to its self-assembly, the use of advanced in situ spectroscopic techniques is essential.

Future research should leverage:

In Situ NMR and IR Spectroscopy: These techniques can provide real-time information on reaction kinetics and mechanisms during the synthesis of Benzenemethanamine, N-hexadecyl-.

Small-Angle X-ray and Neutron Scattering (SAXS/SANS): These methods are powerful tools for characterizing the size, shape, and internal structure of self-assembled aggregates in solution.

Cryo-Transmission Electron Microscopy (Cryo-TEM): This technique allows for the direct visualization of the morphology of supramolecular structures formed by Benzenemethanamine, N-hexadecyl- in a vitrified state.

Comprehensive Computational Studies for Predictive Modeling

Computational chemistry offers a powerful lens through which to investigate the molecular-level behavior of Benzenemethanamine, N-hexadecyl-.

Future computational studies could include:

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the self-assembly process, providing insights into the forces driving aggregation and the resulting morphologies.

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be employed to study the electronic structure, reactivity, and spectroscopic properties of the molecule. This can aid in understanding its interaction with other molecules and surfaces.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can establish a mathematical relationship between the molecular structure of Benzenemethanamine, N-hexadecyl- derivatives and their activity in a particular application, such as corrosion inhibition.

Sustainable Chemistry and Environmental Remediation Applications

The unique properties of Benzenemethanamine, N-hexadecyl- make it a candidate for applications in sustainable chemistry and environmental remediation.

Research in this area could explore:

Biodegradable Surfactants: Investigating the biodegradability of Benzenemethanamine, N-hexadecyl- and its derivatives is crucial for their potential use as environmentally friendly surfactants in detergents and other formulations.

Extraction of Pollutants: The amphiphilic nature of this compound could be harnessed for the extraction of organic pollutants from water through techniques like cloud point extraction or micellar-enhanced ultrafiltration.

Green Solvents: Derivatives of Benzenemethanamine, N-hexadecyl- could be explored as components of novel green solvent systems, such as deep eutectic solvents.

Q & A

Q. What are the optimal synthetic routes for producing high-purity N-hexadecyl-benzenemethanamine, and how can reaction parameters be systematically optimized?

To synthesize N-hexadecyl-benzenemethanamine, a reductive amination approach is commonly employed, involving the condensation of benzaldehyde derivatives with hexadecylamine under catalytic hydrogenation. Key parameters include:

- Catalyst selection : Palladium on carbon (Pd/C) or Raney nickel for efficient hydrogenation .

- Temperature control : Maintain 50–80°C to balance reaction rate and byproduct formation .

- Purification : Use silica gel chromatography (hexane:ethyl acetate gradients) to isolate the product. Purity (>95%) can be confirmed via HPLC with a C18 column and UV detection at 254 nm .

Q. What analytical techniques are recommended for characterizing the molecular weight and purity of N-hexadecyl-benzenemethanamine?

- High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular weight (e.g., [M+H]+ at m/z 332.35 for C₂₃H₄₁N) .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃) should show aromatic protons at δ 7.2–7.4 ppm and aliphatic chain signals (δ 0.8–1.6 ppm). ¹³C NMR confirms the hexadecyl chain (δ 14–35 ppm) .

- Purity assessment : Use GC-MS with a non-polar column (e.g., HP-5MS) to detect impurities <5% .

Advanced Research Questions

Q. How can researchers resolve contradictions in chromatographic data when analyzing N-hexadecyl-benzenemethanamine and its isomeric impurities?

- Multi-dimensional chromatography : Combine UPLC-QTOF-MS with a HILIC column to separate isomers based on polarity differences .

- Tandem MS/MS : Fragment ions at m/z 150.1 (benzylamine moiety) and m/z 240.3 (hexadecyl chain) confirm structural assignments .

- Data alignment tools : Software like XCMS or MZmine 3.0 can deconvolute overlapping peaks in complex mixtures .

Q. What methodologies integrate metabolomics data with environmental interaction studies of N-hexadecyl-benzenemethanamine?

- Correlation analysis : Use Spearman’s rank correlation to link bacterial community shifts (16S rRNA data) with compound persistence in environmental samples .

- PCA-driven metabolomics : Identify co-occurring metabolites (e.g., 3-indolebutyric acid) via GC-MS and APPI ionization, followed by PCA to highlight environmental stress responses .

- Molecular networking : Map derivative formation (e.g., brominated analogs) using GNPS platforms to trace biodegradation pathways .

Q. How can computational modeling predict the environmental fate and toxicity of N-hexadecyl-benzenemethanamine?

- QSAR models : Predict logP (≈6.2) and bioaccumulation potential using EPI Suite .

- Molecular docking : Simulate interactions with bacterial efflux pumps (e.g., AcrB protein) to assess antimicrobial resistance risks .